Target Engagement Divergence: TXNRD1 Inhibition vs. Dopamine Receptor Activity in Closest Scaffold-Matched Analog
The target compound is explicitly annotated in TTD as a TXNRD1 inhibitor, yet its closest scaffold-matched analog with available quantitative binding data—9-(2-thienyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one—shows no TXNRD1 annotation and instead exhibits potent activity at the human D(1B) dopamine receptor [1][2]. This target-level divergence confirms that the 4-(methylthio)phenyl substituent at position 9, rather than the dioxinoquinoline core, dominates the pharmacological destination of the molecule. The methylthio group's electron-donating and lipophilic characteristics likely direct binding toward the selenocysteine-containing active site of TXNRD1, as supported by the broader antitumor quinol literature demonstrating that thioether-substituted quinols and quinones inhibit thioredoxin reductase with IC₅₀ values in the low micromolar range (IC₅₀ < 6 μM for insulin reduction endpoint) [3].
| Evidence Dimension | Primary annotated molecular target |
|---|---|
| Target Compound Data | TXNRD1 (Cytoplasmic thioredoxin reductase) inhibitor – annotated in TTD Drug ID D04ONQ |
| Comparator Or Baseline | 9-(2-Thienyl) analog: D(1B) dopamine receptor EC₅₀ = 0.0699 nM (BindingDB BDBM48959); no TXNRD1 annotation |
| Quantified Difference | Qualitative target switch: TXNRD1 (redox) → Dopamine D1B (GPCR) upon replacing 4-(methylthio)phenyl with 2-thienyl. EC₅₀ for comparator confirms sub-nanomolar GPCR engagement absent in target compound's known profile. |
| Conditions | TTD annotation based on patent/primary literature; BindingDB data from Vanderbilt Screening Center GPCR panel (PubChem AID 857) |
Why This Matters
Researchers procuring this compound for thioredoxin system studies must exclude the 9-thienyl analog, as it engages an entirely different target class (GPCR vs. oxidoreductase), which would produce false-negative or misleading results in redox pathway experiments.
- [1] Therapeutic Target Database (TTD). Drug ID: D04ONQ. Target: TXNRD1. https://idrblab.net/ttd/data/drug/details/D04ONQ. View Source
- [2] BindingDB BDBM48959. 9-(2-Thienyl) analog. EC₅₀ = 0.0699 nM at D(1B) dopamine receptor. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=48959. View Source
- [3] Chew, E.H.; et al. Elucidation of Thioredoxin as a Molecular Target for Antitumor Quinols. Cancer Res. 2005 (referenced via PubMed and Scilit). IC₅₀ < 6 μM for insulin reduction catalyzed by thioredoxin/thioredoxin reductase. View Source
